molecular formula C10H12O3 B1329363 2',4'-Dimethoxyacetophenone CAS No. 829-20-9

2',4'-Dimethoxyacetophenone

Cat. No. B1329363
CAS RN: 829-20-9
M. Wt: 180.2 g/mol
InChI Key: VQTDPCRSXHFMOL-UHFFFAOYSA-N
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Description

2',4'-Dimethoxyacetophenone is a chemical compound that is related to a family of acetophenones, which are characterized by the presence of methoxy groups and an acetyl group attached to a benzene ring. Although the specific compound 2',4'-Dimethoxyacetophenone is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2',4'-Dimethoxyacetophenone.

Synthesis Analysis

The synthesis of related dimethoxyacetophenone derivatives often involves multi-step reactions, starting from simple precursors such as dimethoxybenzoylacetic acid or trimethoxybenzene. For instance, the synthesis of 3,4-dimethoxy-ω-(2-piperidyl)acetophenone involves a condensation reaction followed by cyclization and oxidation steps . Similarly, the synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone is achieved

Scientific Research Applications

Anti-leukemia and Antioxidant Properties

2',4'-Dimethoxyacetophenone has shown promising results in anti-leukemia applications. In a study by Chu et al. (2021), it was found to have significant cytotoxic effects against human acute leukemia cell lines like 32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104. Additionally, it demonstrated substantial antioxidant properties, as indicated by its ability to inhibit half of the DPPH (2,2-diphenyl-1-picrylhydrazyl) molecules at a concentration of 157 µg/mL (Chu et al., 2021).

Biological Activity in Plant Compounds

Ghosal et al. (1989) isolated two new dimethoxy-acetophenone-O-glucosides from Pancratium biflorum, a plant species. These compounds, including 2,4,6-trimethoxyacetophenone, were evaluated for their biological activity profiles, providing insights into the potential applications of dimethoxyacetophenones in natural product chemistry and pharmacology (Ghosal et al., 1989).

Agricultural Applications

Dimethoxyacetophenone derivatives have been utilized in agriculture. Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone, some of which displayed fungicidal and insecticidal activities, indicating potential use in pest control (Liu et al., 2004).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, 3,4-dimethoxyacetophenone has been used to produce various organic compounds. Hosny (2005) explored its reactions with diazomethane derivatives, forming products with different ring structures, highlighting its role in synthetic organic chemistry (Hosny, 2005).

Catalytic Applications

Moreau et al. (2000) studied the acetylation of dimethoxybenzenes, including dimethoxyacetophenones, in the presence of acidic zeolites. This research shows its relevance in catalysis, particularly in reactions leading to the selective formation of dimethoxyacetophenones (Moreau et al., 2000).

Thermochemical Studies

Amaral and Silva (2021) conducted thermochemical studies on various dimethoxyacetophenones, including 2',4'-dimethoxyacetophenone. This research is crucial in understanding the thermodynamic properties of these compounds, which is important for their application in various scientific fields (Amaral & Silva, 2021).

Safety And Hazards

2’,4’-Dimethoxyacetophenone is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTDPCRSXHFMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232073
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethoxyacetophenone

CAS RN

829-20-9
Record name 2′,4′-Dimethoxyacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=829-20-9
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Record name 1-(2,4-Dimethoxyphenyl)ethanone
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Record name 2',4'-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-DIMETHOXYPHENYL)ETHANONE
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Synthesis routes and methods I

Procedure details

10 g of acetovanillone (0.06 mol) was methylated with 10.25 g of dimethyl sulfate (0.083 mol) and 8.0 g of sodium carbonate. The reaction mixture was stirred at 80°-90° C for 2 hr. while 6 ml of water were added dropwise over the last 1.2 hr. Addition of water, acidification, and extraction with benzene produced a nearly quantitative yield of 2,4-dimethoxyacetophenone containing less than 0.3% acetovanillone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.25 g
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reactant
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Quantity
8 g
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reactant
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Quantity
6 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Using a Perrier modification, Perrier, Chem. Ber., Vol. 33, pp. 819 et seq. (1900), and Perrier, Bull. Soc. Chim. France, pp. 859 et seq. (1904), 1,3-dimethoxybenzene (138.0 g) (which may be obtained from Aldrich Chemical Company, Inc., Milwaukee, Wis.) is reacted with acetyl chloride (72.0 g), methylene chloride (500 ml), and aluminum chloride (145.0 g) to provide 2',4'-dimethoxy-acetophenone, which may then be purified using standard vacuum fractional distillation.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
K Kurosawa - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
3,4-Diacetoxy-2-hydroxyacetophenone, 3,4-dibenzoyloxy-2-hydroxyacetophenone and 3,4-bis(p-nitrobenzoyloxy)-2-hydroxyacetophenone gave corresponding 2,3-diacyl-4-…
Number of citations: 6 www.journal.csj.jp
S Jeyavijayan, P Murugan - ijiset.com
The vibrational spectra of 2, 4-dimethoxyacetophenone (DMAP) have been recorded using the FTIR (4000-400cm-1) and FT-Raman (3500-50cm-1) spectroscopies. The complete …
Number of citations: 0 ijiset.com
T Pieterse - 2017 - scholar.ufs.ac.za
Although the physiological activity of flavonoids stimulated investigations into more efficient synthetic methods for the preparation of these compounds, many of these routes entail …
Number of citations: 1 scholar.ufs.ac.za
T Miyazaki, S Mihashi, K Okabayashi - Chemical and Pharmaceutical …, 1964 - jstage.jst.go.jp
Respective heating of Xb and XIb with copper powder at 220 afforded: dimethyl 2, 2’, 6,‘6’—tetramethoxy~’3, 3’~ bipheny1dicarboxylate (XIII and dimethyl 4, 4’, 6, 6’~ tetramethoxy—3, 3’…
Number of citations: 15 www.jstage.jst.go.jp
DK Herron, T Goodson, NG Bollinger… - Journal of medicinal …, 1992 - ACS Publications
A series of hydroxyacetophenones was prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists, culminating in l-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(lR-tetrazol-5-yl) heptyl] …
Number of citations: 61 pubs.acs.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2021 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation, at T = 298.15 K, for 2′,4′-, 2′,5′-, 2′,6′- and 3′,4′-dimethoxyacetophenones, in the condensed phase, were …
Number of citations: 5 www.sciencedirect.com
S Mukherjee, VS Parmar, W Errington - … Crystallographica Section C …, 1998 - scripts.iucr.org
The title compound, C12H14O6, has been isolated from a Fries reaction on 3,6-dihydroxy-2,4-dimethoxyacetophenone. Its molecular structure contains an intramolecular hydrogen-…
Number of citations: 1 scripts.iucr.org
JB Koo, N Jiang, S Saravanamurugan, M Bejblová… - Journal of …, 2010 - Elsevier
Carbon-templated mesoporous ZSM-5 zeolites were synthesized directly avoiding a drying process. Carbon nanoparticles were simply mixed into synthesis precursor of ZSM-5 and …
Number of citations: 163 www.sciencedirect.com
S Khatib, O Nerya, R Musa, M Shmuel, S Tamir… - Bioorganic & medicinal …, 2005 - Elsevier
Compounds, which inhibit tyrosinase, could be effective as depigmenting agents. We have introduced a group of mono-, di-, tri- and tetra-substituted hydroxychalcones as effective …
Number of citations: 485 www.sciencedirect.com
S Rádl, J Stach, O Píša, J Cinibulk… - Journal of …, 2016 - Wiley Online Library
An improved process for the active pharmaceutical ingredient of a new HIV integrase inhibitor elvitegravir (1) has been developed. It starts from commercially available 2,4‐…
Number of citations: 12 onlinelibrary.wiley.com

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